molecular formula C11H12N2O4 B10776307 1-hydroperoxy-L-tryptophan

1-hydroperoxy-L-tryptophan

Cat. No.: B10776307
M. Wt: 236.22 g/mol
InChI Key: STOHYHPMXPRWTJ-VIFPVBQESA-N
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Description

1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.

Preparation Methods

Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:

L-tryptophan+H₂O₂This compound+H₂O\text{L-tryptophan} + \text{H₂O₂} \rightarrow \text{this compound} + \text{H₂O} L-tryptophan+H₂O₂→this compound+H₂O

Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.

Chemical Reactions Analysis

Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.

    Substitution: The carboxylic acid moiety can participate in substitution reactions.

    Decomposition: The hydroperoxy group may decompose under certain conditions.

Common Reagents and Conditions::

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

    Decomposition: Elevated temperatures or acidic conditions.

Major Products:: The major product of the oxidation reaction is this compound itself.

Scientific Research Applications

1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:

    Chemistry: As a model compound for studying peroxide chemistry.

    Biology: Investigating its role in oxidative stress and cellular signaling.

    Medicine: Potential applications in drug development due to its unique structure.

Mechanism of Action

The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.

Comparison with Similar Compounds

1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1

InChI Key

STOHYHPMXPRWTJ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N

Origin of Product

United States

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